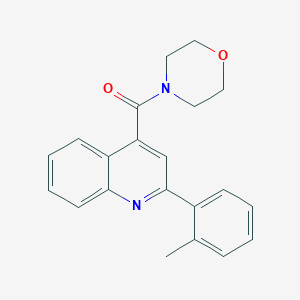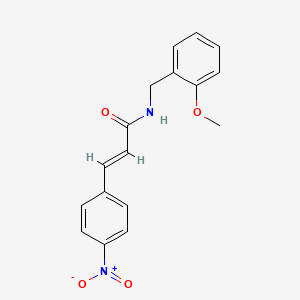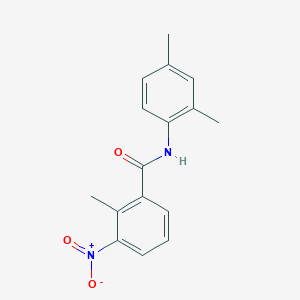![molecular formula C15H15NO3 B5695642 1,2-dimethyl-4-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5695642.png)
1,2-dimethyl-4-[(3-nitrobenzyl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-dimethyl-4-[(3-nitrobenzyl)oxy]benzene is a chemical compound that is commonly known as ND-646. It is a selective inhibitor of lysine methyltransferase 5A (KMT5A), which is an important enzyme involved in epigenetic regulation. ND-646 has gained significant attention in the scientific community due to its potential applications in cancer research and therapy.
Wirkmechanismus
ND-646 works by binding to the active site of 1,2-dimethyl-4-[(3-nitrobenzyl)oxy]benzene, preventing it from methylating its target proteins. This leads to changes in gene expression and cell proliferation, ultimately leading to cell death. ND-646 has been shown to be highly selective for 1,2-dimethyl-4-[(3-nitrobenzyl)oxy]benzene, with little to no activity against other lysine methyltransferases.
Biochemical and Physiological Effects:
ND-646 has been shown to have significant effects on cancer cells, leading to decreased cell viability and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. ND-646 has been found to be well-tolerated in animal models, with no significant toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ND-646 is its selectivity for 1,2-dimethyl-4-[(3-nitrobenzyl)oxy]benzene, which allows for specific targeting of this enzyme in cancer cells. This can lead to more effective therapies with fewer side effects. However, one limitation of ND-646 is its relatively short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several potential future directions for research involving ND-646. One area of interest is the development of more potent and selective 1,2-dimethyl-4-[(3-nitrobenzyl)oxy]benzene inhibitors. Another area of research is the investigation of the role of 1,2-dimethyl-4-[(3-nitrobenzyl)oxy]benzene in other diseases, such as neurological disorders. Finally, the development of new drug delivery systems may improve the effectiveness of ND-646 in vivo.
Synthesemethoden
The synthesis of ND-646 involves several steps, including the reaction of 3-nitrobenzyl alcohol with 1,2-dimethyl-4-hydroxybenzene, followed by the addition of a coupling reagent and a base. The resulting product is then purified through a series of chromatography steps. The synthesis of ND-646 has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
ND-646 has been widely used in scientific research to investigate the role of 1,2-dimethyl-4-[(3-nitrobenzyl)oxy]benzene in cancer development and progression. 1,2-dimethyl-4-[(3-nitrobenzyl)oxy]benzene is known to be overexpressed in many types of cancer, including breast, lung, and prostate cancer. ND-646 has been shown to selectively inhibit 1,2-dimethyl-4-[(3-nitrobenzyl)oxy]benzene activity, leading to changes in gene expression and cell proliferation. This has led to the discovery of new potential targets for cancer therapy.
Eigenschaften
IUPAC Name |
1,2-dimethyl-4-[(3-nitrophenyl)methoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-11-6-7-15(8-12(11)2)19-10-13-4-3-5-14(9-13)16(17)18/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBICISRRZRIMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethyl-4-[(3-nitrobenzyl)oxy]benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5695580.png)
![2-(3,4-dichlorophenyl)-N'-[(4-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5695588.png)
![2-(2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B5695600.png)





![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5695646.png)
![4-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5695647.png)
![N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5695655.png)
